Cyclopropyl(4-pentylphenyl)methanone
Description
Cyclopropyl(4-pentylphenyl)methanone is a cyclopropyl aryl ketone derivative featuring a pentyl chain at the para position of the phenyl ring. Cyclopropyl ketones are valued for their conformational rigidity, metabolic stability, and ability to modulate electronic properties through substituent variations .
Properties
IUPAC Name |
cyclopropyl-(4-pentylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-5-12-6-8-13(9-7-12)15(16)14-10-11-14/h6-9,14H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZOWGGPRIOJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-pentylphenyl)methanone can be achieved through several methods. One common approach involves the reaction of cyclopropyl acetonitrile with 4-pentylbenzoyl chloride under reflux conditions . The reaction typically requires a solvent such as diethyl ether and an acid catalyst like hydrochloric acid to facilitate the formation of the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fixed bed catalysts such as cobalt or nickel. The process generally includes the hydrogenation of cyclopropane carboxaldehyde in the presence of an inert solvent . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-pentylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Cyclopropyl(4-pentylphenyl)methanone is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-pentylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. This strain can influence various biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of cyclopropyl aryl ketones are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Cyclopropyl Aryl Ketones
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties/Activities | Applications | Reference |
|---|---|---|---|---|---|
| (4-Chlorophenyl)(cyclopropyl)methanone | 4-Cl | ~180.6 | Insecticidal intermediate | Flucycloxuron synthesis | |
| 1-(4-Chlorophenyl)cyclopropylmethanone | 4-Cl, piperazine | ~307.8 | Anticancer, antituberculosis | Pharmaceutical research | |
| Cyclopropyl 4-methoxyphenyl ketone | 4-OCH3 | ~190.2 | Enhanced solubility | Synthetic intermediate | |
| (4-Chloro-3-nitrophenyl)(cyclopropyl)methanone | 4-Cl, 3-NO2 | ~240.6 | Not specified | Agrochemical intermediates | |
| 4-Bromo-2-(trifluoromethyl)phenylmethanone | 4-Br, 2-CF3 | ~293.1 | Versatile small-molecule scaffold | Medicinal chemistry research | |
| Cyclopropyl(4-pentylphenyl)methanone (Target) | 4-C5H11 | ~244.4* | Hypothesized high lipophilicity | Potential CNS or lipid-targeting agents | N/A |
*Estimated based on structural similarity.
Physicochemical Properties
- Lipophilicity : Methoxy and bromo/trifluoromethyl groups balance solubility and rigidity, while the pentyl chain likely increases logP significantly, impacting ADME profiles.
Biological Activity
Cyclopropyl(4-pentylphenyl)methanone, a compound with the molecular formula CHO and a molecular weight of 216.32 g/mol, has garnered attention in recent research for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant properties, antiproliferative effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a phenyl ring that is further substituted with a pentyl group. This unique structure contributes to its chemical reactivity and biological activity.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of cyclopropyl-substituted compounds. For instance, cyclopropyl derivatives demonstrated improved radical scavenging activities compared to their non-substituted counterparts. In particular, the introduction of alkyl groups in the para position of phenyl rings has been shown to enhance antioxidant activity significantly.
Table 1: Antioxidant Activity Comparison
| Compound | IC (mM) |
|---|---|
| This compound | TBD |
| Unsubstituted 1,2,3-triazole | 0.13 |
| 4-Pentylphenyl-substituted triazole | 0.19–0.27 |
The specific IC value for this compound remains to be established in the literature; however, similar compounds show promising antioxidant capabilities .
Antiproliferative Effects
This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, compounds with structural similarities have exhibited selective cytotoxicity towards breast adenocarcinoma MCF-7 cells.
Case Study: MCF-7 Cell Line
In one study, a related compound showed an IC value of 26.91 μM against MCF-7 cells. The mechanism of action was linked to the modulation of hypoxia-inducible factor 1 alpha (HIF-1α) signaling pathways, which are crucial in cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropyl and phenyl groups can significantly influence biological activity:
- Alkyl Substitution : The introduction of longer alkyl chains enhances both antioxidant and antiproliferative activities.
- Functional Group Variation : The presence of electron-donating groups on the phenyl ring improves reactivity and biological efficacy.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Alkyl chain length increase | Enhanced antioxidant activity |
| Electron-donating groups | Improved antiproliferative effects |
Therapeutic Potential
Given its promising biological activities, this compound may have therapeutic applications in treating oxidative stress-related diseases and certain cancers. Further research is warranted to explore its full potential in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
